molecular formula C23H20N4O3 B2836655 3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034532-64-2

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2836655
CAS RN: 2034532-64-2
M. Wt: 400.438
InChI Key: RZNNTVMSMPAMST-UHFFFAOYSA-N
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Description

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as IQD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Molecular Rearrangements

Quinazoline derivatives undergo interesting molecular rearrangements and reactions leading to the formation of novel compounds. For instance, the reactivity of 3-chloroquinoline-2,4-diones with ethanolamine results in the formation of 3-hydroxyethylaminoquinoline-2,4-diones. These compounds can further react to form thioxoimidazo derivatives through cyclization with isothiocyanic acid. The presence of a benzyl group at carbon atom C-3 leads to its cleavage and simultaneous molecular rearrangement, forming compounds with quinazoline skeletons. This process underscores the chemical versatility of quinazoline derivatives in synthesizing new molecular entities (Klásek, Lyčka, & Rouchal, 2020).

Green Chemistry Synthesis

The synthesis of quinazoline-2,4(1H,3H)-diones using environmentally friendly methods highlights the growing importance of green chemistry in drug discovery. An efficient protocol for synthesizing these derivatives from 2-aminobenzonitriles with carbon dioxide, catalyzed by cesium carbonate, exemplifies a green chemistry approach. This method has been utilized for the synthesis of key intermediates for several drugs, showcasing the potential of quinazoline derivatives in medicinal chemistry (Patil, Tambade, Jagtap, & Bhanage, 2008).

Catalytic Synthesis

The catalytic synthesis of quinazoline derivatives under solvent-free conditions further emphasizes the role of catalysis in the efficient and eco-friendly synthesis of these compounds. Utilizing carbon dioxide and a catalytic amount of base, quinazoline-2,4(1H,3H)-diones are obtained with good yields. This method not only aligns with the principles of sustainable chemistry but also facilitates the synthesis of pharmacologically relevant intermediates (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Antihypertensive Activity

The potential antihypertensive activity of piperidine derivatives with quinazoline rings has been explored, with certain derivatives showing significant hypotensive effects in models of hypertension. This application underscores the therapeutic possibilities of quinazoline derivatives in cardiovascular diseases (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Anti-mycobacterial Activity

Quinazoline derivatives have also been evaluated for their anti-mycobacterial activities, with specific focus on combating Mycobacterium tuberculosis. The optimization of structural features within quinazoline molecules could lead to potent anti-tubercular agents, illustrating the diverse therapeutic potential of these compounds (Odingo, O’Malley, Kesicki, Alling, Bailey, Early, Ollinger, Dalai, Kumar, Singh, Hipskind, Cramer, Ioerger, Sacchettini, Vickers, & Parish, 2014).

properties

IUPAC Name

3-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-21-18-7-3-4-8-19(18)25-23(30)27(21)16-10-13-26(14-11-16)22(29)20-17-6-2-1-5-15(17)9-12-24-20/h1-9,12,16H,10-11,13-14H2,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNNTVMSMPAMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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